Bisphenol A-2,2',6,6'-d4
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Overview
Description
Bisphenol A-2,2’,6,6’-d4 is a deuterated compound of Bisphenol A. Bisphenol A is an organic synthetic compound widely used in the production of plastics, primarily certain polycarbonates and epoxy resins, as well as some polysulfones and niche materials . Bisphenol A-2,2’,6,6’-d4 is specifically used for research purposes due to its deuterated nature, which makes it useful in various analytical and experimental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bisphenol A-2,2’,6,6’-d4 can be synthesized through chemical synthesis methods. The specific preparation method may vary depending on laboratory conditions and the intended purpose . Generally, the synthesis involves the deuteration of Bisphenol A, which can be achieved by substituting hydrogen atoms with deuterium atoms in the presence of a deuterating agent.
Industrial Production Methods
The industrial production of Bisphenol A-2,2’,6,6’-d4 is not as common as its non-deuterated counterpart, Bisphenol A. it can be produced in bulk quantities for research purposes. The production process involves the same deuteration techniques used in laboratory synthesis but on a larger scale .
Chemical Reactions Analysis
Types of Reactions
Bisphenol A-2,2’,6,6’-d4 undergoes various chemical reactions, including:
Oxidation: Reacts with hydroxyl radicals to form hydroxylated intermediate products.
Substitution: Deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Hydroxyl radicals are commonly used as reagents in oxidation reactions involving Bisphenol A-2,2’,6,6’-d4.
Substitution: Various deuterating agents and catalysts can be used to facilitate substitution reactions.
Major Products Formed
Hydroxylated intermediates: Formed during oxidation reactions.
Substituted derivatives: Formed during substitution reactions.
Scientific Research Applications
Bisphenol A-2,2’,6,6’-d4 has several scientific research applications, including:
Chemistry: Used as a tracer in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in biological studies to investigate the effects of Bisphenol A on living organisms.
Medicine: Utilized in medical research to understand the pharmacokinetics and metabolism of Bisphenol A.
Industry: Applied in the development of new materials and polymers with enhanced properties.
Mechanism of Action
Bisphenol A-2,2’,6,6’-d4 exerts its effects through several molecular mechanisms:
Estrogen Receptor Binding: Mimics estrogen and binds to estrogen receptors, affecting body weight and tumorigenesis.
Androgen Receptor Binding: Acts as an antiandrogen by binding to androgen receptors and blocking normal androgen action.
Transcription Factor Modulation: Interacts with transcription factors such as PPARγ, C/EBP, and Nrf2, influencing metabolism and cancer progression.
Epigenetic Changes: Induces DNA methylation, histone modification, and changes in microRNA expression.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: The non-deuterated counterpart of Bisphenol A-2,2’,6,6’-d4, widely used in the production of plastics.
Bisphenol A-2,2’,3,3’,5,5’,6,6’-d8: Another deuterated form of Bisphenol A with more deuterium atoms.
Bisphenol A-d16: A fully deuterated form of Bisphenol A.
Uniqueness
Bisphenol A-2,2’,6,6’-d4 is unique due to its specific deuteration pattern, which makes it particularly useful in research applications where isotopic labeling is required. Its deuterated nature allows for more precise analytical studies and helps in understanding the behavior and effects of Bisphenol A in various environments .
Properties
Molecular Formula |
C15H16O2 |
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Molecular Weight |
232.31 g/mol |
IUPAC Name |
3,5-dideuterio-4-[2-(2,6-dideuterio-4-hydroxyphenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3/i3D,4D,5D,6D |
InChI Key |
IISBACLAFKSPIT-LNFUJOGGSA-N |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1C(C)(C)C2=C(C=C(C=C2[2H])O)[2H])[2H])O |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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